2-chloro-N-[3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl]benzamide
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Overview
Description
2-chloro-N-[3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl]benzamide is a synthetic organic compound that features a benzamide core with a 2-chloro substituent and a 1,2,3-triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl]benzamide typically involves multi-step organic synthesis. One common method includes the following steps:
Formation of the 1,2,3-triazole ring: This can be achieved through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as the “click” reaction. The reaction involves an alkyne and an azide to form the triazole ring.
Attachment of the triazole ring to the benzamide core: This step involves the reaction of the triazole-containing intermediate with a benzamide derivative under appropriate conditions, such as the presence of a base or a coupling reagent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl]benzamide can undergo various chemical reactions, including:
Substitution reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and reduction reactions: The triazole ring and other functional groups can participate in redox reactions under appropriate conditions.
Coupling reactions: The compound can be involved in coupling reactions to form larger molecules or polymers.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles like amines, thiols, and alcohols, often in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation reactions: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce oxidized triazole derivatives.
Scientific Research Applications
2-chloro-N-[3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl]benzamide has several scientific research applications:
Medicinal chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Materials science: The triazole ring and benzamide core can impart unique properties to materials, making the compound useful in the development of polymers, coatings, and other advanced materials.
Biological research: The compound can be used as a probe to study biological processes, such as enzyme activity or protein-ligand interactions.
Chemical biology: It can serve as a tool for the development of chemical probes and bioorthogonal chemistry applications.
Mechanism of Action
The mechanism of action of 2-chloro-N-[3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl]benzamide depends on its specific application. In medicinal chemistry, the compound may act by binding to a specific enzyme or receptor, thereby modulating its activity. The triazole ring can interact with biological targets through hydrogen bonding, π-π stacking, and other non-covalent interactions, while the benzamide core can enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-[3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl]benzamide: can be compared with other benzamide derivatives and triazole-containing compounds, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct chemical and biological properties. The presence of both the chloro substituent and the triazole ring can enhance its reactivity and binding interactions, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-chloro-N-[3-methyl-1-(triazol-1-yl)butan-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN4O/c1-10(2)13(9-19-8-7-16-18-19)17-14(20)11-5-3-4-6-12(11)15/h3-8,10,13H,9H2,1-2H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBFOFQKHRQPNJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN1C=CN=N1)NC(=O)C2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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